molecular formula C12H14N2O2 B13936762 1-(Tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-2(3H)-one

1-(Tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B13936762
M. Wt: 218.25 g/mol
InChI Key: HCLIXGZGVIWVOF-UHFFFAOYSA-N
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Description

1,3-dihydro-1-(tetrahydro-2H-pyran-4-yl)-2H-Benzimidazol-2-one is a heterocyclic compound that features a benzimidazole core fused with a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dihydro-1-(tetrahydro-2H-pyran-4-yl)-2H-Benzimidazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with a suitable aldehyde or ketone in the presence of an acid catalyst to form the benzimidazole core. The tetrahydropyran ring can be introduced through subsequent reactions involving tetrahydropyranyl-protected intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

1,3-dihydro-1-(tetrahydro-2H-pyran-4-yl)-2H-Benzimidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1,3-dihydro-1-(tetrahydro-2H-pyran-4-yl)-2H-Benzimidazol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-dihydro-1-(tetrahydro-2H-pyran-4-yl)-2H-Benzimidazol-2-one involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-dihydro-2H-benzimidazol-2-one: Lacks the tetrahydropyran ring, making it less structurally complex.

    1,3-dihydro-1-(tetrahydro-2H-furan-4-yl)-2H-Benzimidazol-2-one: Features a furan ring instead of a pyran ring, leading to different chemical properties.

Uniqueness

1,3-dihydro-1-(tetrahydro-2H-pyran-4-yl)-2H-Benzimidazol-2-one is unique due to the presence of both the benzimidazole core and the tetrahydropyran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

3-(oxan-4-yl)-1H-benzimidazol-2-one

InChI

InChI=1S/C12H14N2O2/c15-12-13-10-3-1-2-4-11(10)14(12)9-5-7-16-8-6-9/h1-4,9H,5-8H2,(H,13,15)

InChI Key

HCLIXGZGVIWVOF-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1N2C3=CC=CC=C3NC2=O

Origin of Product

United States

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